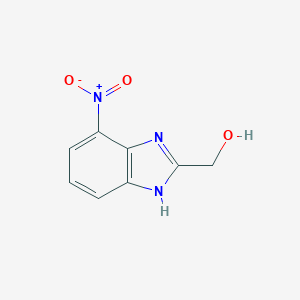

(4-nitro-1H-benzimidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-nitro-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and reduction steps. One common method includes the reaction of 4-nitro-o-phenylenediamine with formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 4-nitro-1H-benzimidazol-2-carboxylic acid.

Reduction: 4-amino-1H-benzimidazol-2-yl)methanol.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (4-nitro-1H-benzimidazol-2-yl)methanol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The underlying mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Drug Development

this compound serves as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes involved in cancer progression and microbial resistance. Its structural features allow for modifications that can enhance efficacy and selectivity .

Material Science

Polymer Chemistry

The compound is utilized in the synthesis of polymers with enhanced properties. For instance, incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing materials for high-performance applications such as aerospace and automotive industries .

Sensor Development

Research has explored using this compound in the fabrication of chemical sensors. Its ability to interact with various analytes allows for the development of sensitive detection systems for environmental monitoring and safety applications .

Research Tool

Biochemical Studies

In biochemical research, this compound is employed as a probe to study enzyme activities and interactions within biological systems. Its ability to selectively bind to specific targets makes it a valuable tool for elucidating biochemical pathways and mechanisms .

Pharmacophore Modeling

The compound has been included in pharmacophore modeling studies aimed at identifying new drug candidates. By understanding its interaction patterns with biological targets, researchers can design more effective therapeutic agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |

| Anticancer Agents | Induces apoptosis in specific cancer cell lines | |

| Drug Development | Scaffold for enzyme inhibitors | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |

| Chemical Sensors | Sensitive detection systems for environmental monitoring | |

| Research Tool | Biochemical Probes | Studies enzyme activities and interactions |

| Pharmacophore Modeling | Aids in designing new drug candidates |

Mécanisme D'action

The mechanism of action of (4-nitro-1H-benzimidazol-2-yl)methanol involves its interaction with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

(4-nitro-1H-benzimidazol-2-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

(4-chloro-1H-benzimidazol-2-yl)methanol: Similar structure but with a chloro group instead of a nitro group.

(4-methyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: (4-nitro-1H-benzimidazol-2-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Activité Biologique

(4-nitro-1H-benzimidazol-2-yl)methanol is a compound of significant interest due to its diverse biological activities. Characterized by the presence of a benzimidazole ring with a nitro group at the 4-position and a hydroxymethyl group, this compound has been the subject of various studies aimed at elucidating its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4O3. The structural features that contribute to its biological activity include:

- Benzimidazole moiety : Known for its ability to interact with various biological targets.

- Nitro group : Often associated with enhanced antimicrobial and anticancer properties.

- Hydroxymethyl group : May influence solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, notably:

- Antimicrobial Activity : Studies have demonstrated that compounds containing benzimidazole structures often show significant antibacterial and antifungal properties. For instance, this compound has been tested against various pathogens, revealing promising results.

- Anticancer Potential : The compound's interaction with specific enzymes and receptors suggests potential applications in cancer therapy, although detailed studies are still required to confirm efficacy.

- Enzyme Inhibition : Molecular docking studies indicate that this compound may effectively bind to biological macromolecules, influencing their activity and potentially serving as an enzyme inhibitor.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Key Features |

|---|---|---|

| (5-nitro-1H-benzimidazol-2-yl)methanol | Nitro group at 5-position | Different biological activity profile |

| (4-methyl-1H-benzimidazol-2-yl)methanol | Methyl substitution | Exhibits distinct reactivity |

| 2-(5-nitrobenzimidazol-2-yl)phenol | Additional phenolic group | Strong antimicrobial properties |

The unique placement of the nitro group and the hydroxymethyl substituent in this compound may enhance its reactivity compared to other benzimidazole derivatives, suggesting a tailored mechanism of action.

Case Studies and Research Findings

Several studies have focused on the antimicrobial efficacy of this compound:

- Antibacterial Studies : A study reported that derivatives of benzimidazole, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : Research indicated that compounds similar to this compound showed antifungal effects against strains like Candida albicans and Aspergillus niger, highlighting its potential in treating fungal infections .

- Mechanism of Action : Molecular docking studies suggest that the binding affinity of this compound to specific enzymes could inhibit their function, thereby exerting its biological effects .

Propriétés

IUPAC Name |

(4-nitro-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-7-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3,12H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRAUSOGYAEHGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.